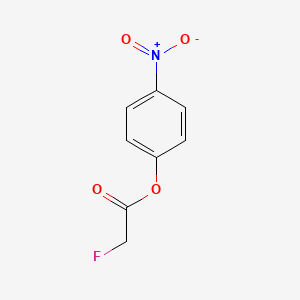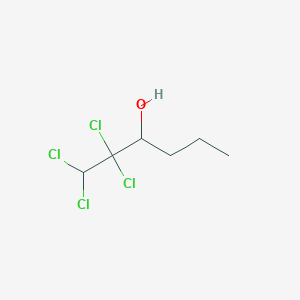
1,1,2,2-Tetrachlorohexan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrachlorohexan-3-ol is an organic compound characterized by the presence of four chlorine atoms and a hydroxyl group attached to a hexane backbone
Vorbereitungsmethoden
The synthesis of 1,1,2,2-Tetrachlorohexan-3-ol typically involves the chlorination of hexane derivatives under controlled conditions One common method includes the reaction of hexane with chlorine gas in the presence of a catalyst such as iron(III) chloride
Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
1,1,2,2-Tetrachlorohexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexanone derivatives, while reduction can produce hexane derivatives with fewer chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrachlorohexan-3-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetrachlorohexan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and hydroxyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetrachlorohexan-3-ol can be compared with other chlorinated hexane derivatives such as 1,1,2,2-Tetrachloroethane and 1,1,2,3-Tetrachloropropane. These compounds share similar structural features but differ in the number and position of chlorine atoms and functional groups. The unique combination of chlorine atoms and a hydroxyl group in this compound gives it distinct chemical properties and reactivity.
Similar compounds include:
- 1,1,2,2-Tetrachloroethane
- 1,1,2,3-Tetrachloropropane
- 1,1,2,2-Tetrachlorobutane
These compounds can be used as references to understand the behavior and applications of this compound in various contexts.
Eigenschaften
CAS-Nummer |
3266-32-8 |
|---|---|
Molekularformel |
C6H10Cl4O |
Molekulargewicht |
239.9 g/mol |
IUPAC-Name |
1,1,2,2-tetrachlorohexan-3-ol |
InChI |
InChI=1S/C6H10Cl4O/c1-2-3-4(11)6(9,10)5(7)8/h4-5,11H,2-3H2,1H3 |
InChI-Schlüssel |
PWDCLRNKEIRFHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(C(Cl)Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


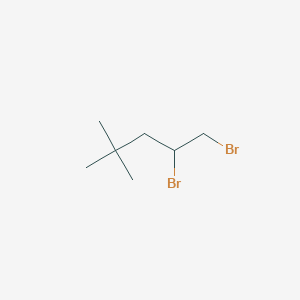
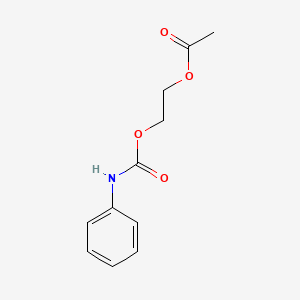
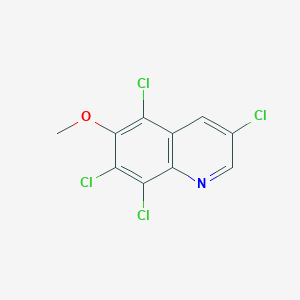
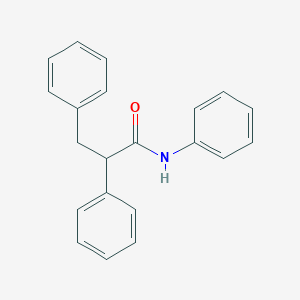
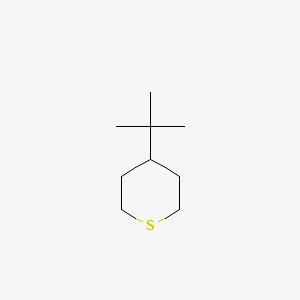
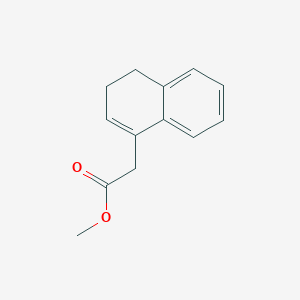
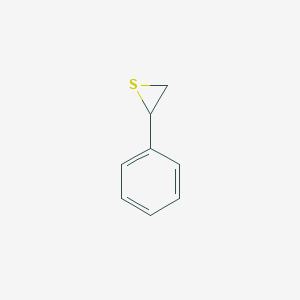
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-](/img/structure/B14744502.png)
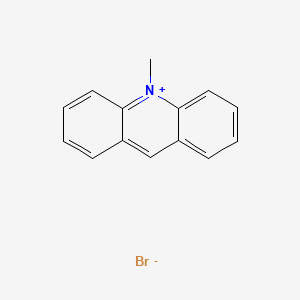
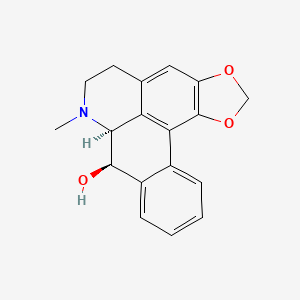
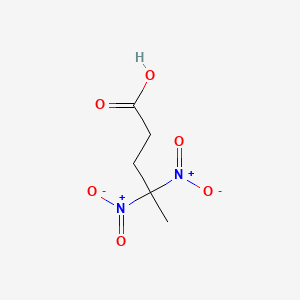
![3-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonyl-2-ethylpentanoic acid](/img/structure/B14744524.png)
![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B14744529.png)
